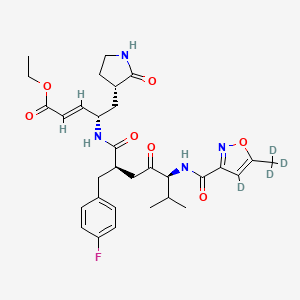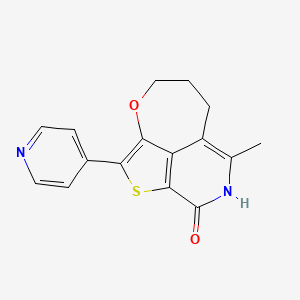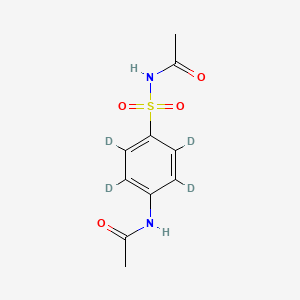
Methyltetrazine-SS-PEG4-Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-SS-PEG4-Biotin is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is widely used in bioconjugation and bioorthogonal chemistry due to its high reactivity and specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-SS-PEG4-Biotin is synthesized through a series of chemical reactions involving the coupling of methyltetrazine, a disulfide linkage, polyethylene glycol (PEG4), and biotin . The synthesis typically involves:
Activation of Methyltetrazine: Methyltetrazine is activated using suitable reagents to form a reactive intermediate.
Coupling with PEG4: The activated methyltetrazine is then coupled with PEG4 under controlled conditions to form a stable intermediate.
Introduction of Disulfide Linkage: A disulfide linkage is introduced to the intermediate, providing the cleavable property.
Attachment of Biotin: Finally, biotin is attached to the compound, completing the synthesis
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-SS-PEG4-Biotin primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene
Cleavage of Disulfide Linkage: The disulfide linkage can be cleaved under reducing conditions, releasing the biotin moiety.
Common Reagents and Conditions
Reagents: Methyltetrazine, PEG4, biotin, reducing agents (for cleavage).
Conditions: Controlled temperature and pH, inert atmosphere to prevent oxidation
Major Products Formed
Dihydropyridazine Linkage: Formed during the inverse electron demand Diels-Alder reaction.
Applications De Recherche Scientifique
Methyltetrazine-SS-PEG4-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Employed in protein labeling, cell tracking, and imaging studies
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the synthesis of bioconjugates for diagnostic and therapeutic purposes.
Mécanisme D'action
Methyltetrazine-SS-PEG4-Biotin exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Reaction: The tetrazine group reacts with strained alkenes, forming a stable covalent bond.
Cleavage of Disulfide Linkage: The disulfide linkage is cleaved under reducing conditions, releasing the biotin moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-PEG4-Biotin: Similar structure but lacks the disulfide linkage.
Methyltetrazine-SS-PEG2-Biotin: Shorter PEG chain.
Methyltetrazine-SS-PEG8-Biotin: Longer PEG chain.
Uniqueness
Methyltetrazine-SS-PEG4-Biotin is unique due to its optimal PEG chain length, providing a balance between solubility and stability. The disulfide linkage offers a cleavable property, making it suitable for controlled release applications .
Propriétés
Formule moléculaire |
C36H55N9O8S3 |
|---|---|
Poids moléculaire |
838.1 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C36H55N9O8S3/c1-26-42-44-35(45-43-26)28-8-6-27(7-9-28)24-39-33(48)11-22-55-56-23-13-38-32(47)10-14-50-16-18-52-20-21-53-19-17-51-15-12-37-31(46)5-3-2-4-30-34-29(25-54-30)40-36(49)41-34/h6-9,29-30,34H,2-5,10-25H2,1H3,(H,37,46)(H,38,47)(H,39,48)(H2,40,41,49)/t29-,30-,34-/m0/s1 |
Clé InChI |
UKBCAHXVSFWHAZ-RRURFNPQSA-N |
SMILES isomérique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)





![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)

